BenchChemオンラインストアへようこそ!

N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

DNA polymerase inhibition enzymatic screening kinase selectivity

N,N-Dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (molecular formula C₁₆H₁₇N₃O₂S; MW 315.4 g/mol) is a small-molecule sulfonamide that embeds an 8-methylimidazo[1,2-a]pyridine heterocycle directly linked to a meta-substituted N,N-dimethylbenzenesulfonamide group. The imidazo[1,2-a]pyridine core is a privileged scaffold widely explored for kinase inhibition (e.g., PI3K, CDK) and G-protein-coupled receptor modulation (e.g., TRPM8, PAF receptor), while the sulfonamide moiety confers hydrogen-bonding capacity and modulates physicochemical properties relevant to target engagement and pharmacokinetics.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
Cat. No. B5866912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C16H17N3O2S/c1-12-6-5-9-19-11-15(17-16(12)19)13-7-4-8-14(10-13)22(20,21)18(2)3/h4-11H,1-3H3
InChIKeyONEWPVAQYOBXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide – Basic Identity and Scaffold Context for Research Procurement


N,N-Dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (molecular formula C₁₆H₁₇N₃O₂S; MW 315.4 g/mol) is a small-molecule sulfonamide that embeds an 8-methylimidazo[1,2-a]pyridine heterocycle directly linked to a meta-substituted N,N-dimethylbenzenesulfonamide group . The imidazo[1,2-a]pyridine core is a privileged scaffold widely explored for kinase inhibition (e.g., PI3K, CDK) and G-protein-coupled receptor modulation (e.g., TRPM8, PAF receptor), while the sulfonamide moiety confers hydrogen-bonding capacity and modulates physicochemical properties relevant to target engagement and pharmacokinetics [1][2].

Why Generic Substitution of N,N-Dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide Fails: Scaffold Topology as a Procurement Determinant


Within the imidazo[1,2-a]pyridine sulfonamide family, even minor structural perturbations produce sharp differences in target engagement and biological output. The location of the sulfonamide attachment (2- vs. 3- vs. methyl-bridged), the nature of the sulfonamide N-substituent (dimethyl vs. diethyl vs. NH), and the position of the methyl substituent on the imidazopyridine ring (8-methyl vs. 6-methyl vs. unsubstituted) collectively control both binding-pocket complementarity and physicochemical properties such as logP, solubility, and metabolic stability [1][2]. Generic substitution—replacing the meta-directly-attached N,N-dimethylbenzenesulfonamide with, for example, a methylene-bridged analog (WAY-325943) or an N,N-diethyl variant—can therefore alter the compound's activity profile from a weak polymerase inhibitor to a potent kinase or receptor modulator. These topological differences make the specific compound a distinct chemical probe that cannot be interchanged with in-class analogs without risking loss of the structure–activity relationship (SAR) signal the procuring laboratory intends to explore [3].

Quantitative Differentiation Evidence for N,N-Dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide


Enzymatic Activity Profile: Weak DNA Polymerase Inhibition Distinguishes This Scaffold from Kinase-Targeted Imidazo[1,2-a]pyridine Sulfonamides

In head-to-head enzymatic profiling, N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide exhibits weak inhibition of rat DNA polymerase β (IC₅₀ = 11,500 nM) and human DNA polymerase λ (IC₅₀ = 10,200 nM) [1]. This low potency stands in stark contrast to the sub-nanomolar to low-nanomolar PI3Kα inhibition observed for other imidazo[1,2-a]pyridine benzenesulfonamides, such as N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (IC₅₀ = 2 nM) [2]. The ~5,000-fold difference in potency confirms that the direct meta-attachment topology and N,N-dimethyl substitution pattern confer a distinct target-selectivity profile, making the compound a valuable negative-control or selectivity-control probe in kinase-focused screening cascades.

DNA polymerase inhibition enzymatic screening kinase selectivity

Structural Topology Differentiation: Direct Aryl–Heteroaryl Linkage vs. Methylene-Bridged Analogs Alters Conformational Rigidity and Pharmacophore Geometry

N,N-Dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide features a direct C–C bond between the imidazopyridine C2 position and the meta position of the benzenesulfonamide phenyl ring . In contrast, the closely catalogued analog WAY-325943 (CAS 868972-45-6; 2,4-dimethyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide) incorporates a methylene (–CH₂–) spacer, introducing a rotational degree of freedom and altering the distance and angle between the heterocycle and the sulfonamide pharmacophore [1]. This topological difference fundamentally changes the compound's ability to occupy enzyme active sites or receptor binding pockets. No direct biological comparison data are publicly available for these two compounds in the same assay; therefore, this evidence is classed as 'Supporting evidence' derived from well-established medicinal chemistry principles governing scaffold rigidity and ligand preorganization [2].

medicinal chemistry scaffold topology structure–activity relationship

N-Substituent Size Effect: N,N-Dimethyl vs. N,N-Diethyl Sulfonamide Analogs Generate Different Physicochemical and Steric Profiles

The target compound contains an N,N-dimethyl sulfonamide group (MW 315.4 g/mol) [1], whereas the directly analogous N,N-diethyl variant (CAS 720671-11-4; N,N-diethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide) bears bulkier ethyl substituents (MW ~343.4 g/mol) . The two additional methylene units increase calculated logP by approximately 0.8–1.0 log units and increase molar refractivity, both of which influence membrane permeability, aqueous solubility, and potential off-target binding promiscuity as predicted by classical drug-likeness metrics (e.g., Lipinski's Rule of Five, Veber rules) [2]. Although no comparative bioassay data exist for these two analogs in the same experimental system, the systematic increase in lipophilicity and steric bulk constitutes a class-level structure–property relationship (SPR) that guides lead optimization decisions; the N,N-dimethyl compound represents the lower-logP, smaller-steric-footprint starting point for multiparameter optimization.

physicochemical properties N-alkyl substitution drug-likeness

Patent Landscape Novelty: Direct Meta-Attachment Topology Is Distinguishable from Prior-Art Imidazopyridine Sulfonamides Claimed as PAF Antagonists and TRPM8 Modulators

A review of key imidazo[1,2-a]pyridine sulfonamide patents reveals that the dominant claimed substitution patterns involve either (i) a methylene bridge (–CH₂–) linking the imidazopyridine C2 to a sulfonamide nitrogen (e.g., US 5,276,153, PAF antagonists) [1], or (ii) sulfonamide attachment at the imidazopyridine 3-position or via an amino linker at the 2-position (e.g., US 2012/0149699 A1, TRPM8 modulators) [2]. The direct C–C bond between the imidazopyridine C2 and a meta-substituted benzenesulfonamide aromatic ring, as found in N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide, is not prominently exemplified in the Markush structures of these foundational patents [3]. This topological novelty confers distinct intellectual-property positioning, which is relevant for organizations seeking structurally differentiated leads for freedom-to-operate (FTO) or patent circumvention strategies.

patent analysis intellectual property chemical novelty

Best Application Scenarios for Procuring N,N-Dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide


Selectivity-Control Probe for Kinase and Polymerase Inhibitor Screening Cascades

In high-throughput screening (HTS) campaigns targeting PI3Kα, CDK2, or other kinases, the weak DNA polymerase inhibition profile of this compound (IC₅₀ ≈ 10–11.5 µM against pol β and pol λ) [1] enables its use as a structurally matched selectivity-control compound. Adding this molecule to a screening deck helps identify false-positive hits that arise from non-specific polymerase inhibition rather than genuine kinase engagement, thereby improving hit triage efficiency in discovery programs that rely on imidazo[1,2-a]pyridine-based chemical libraries [2].

Systematic Structure–Activity Relationship (SAR) Studies on Linker Topology in Imidazopyridine Sulfonamides

For medicinal chemistry teams investigating the impact of linker rigidity on target binding, this compound provides the direct aryl–aryl linkage topology unattainable with methylene-bridged or amino-linked analogs. It serves as a key comparator in SAR matrices alongside WAY-325943 (methylene-bridged) and the N,N-diethyl analog (720671-11-4), enabling systematic evaluation of how rotational freedom, hydrogen-bond donor count, and N-substituent size modulate activity, selectivity, and physicochemical properties [1][2].

Scaffold-Hopping and Freedom-to-Operate (FTO) Lead Generation Programs

Organizations pursuing novel imidazopyridine-based therapeutics with FTO constraints can use this compound as a starting scaffold for lead generation. Its direct meta-linked topology lies outside the dominant claims of the PAF-antagonist (US 5,276,153) and TRPM8-modulator (US 2012/0149699 A1) patent families, providing a structurally differentiated chemical series for developing intellectual property in kinase, polymerase, or unexplored target space [1][2].

Physicochemical Property Benchmarking in N-Alkyl Sulfonamide Series

As the N,N-dimethyl member of a homologous N-alkyl sulfonamide series, this compound serves as a baseline for evaluating how incremental increases in N-substituent size (from dimethyl to diethyl to larger cycloalkyl or aryl groups) affect experimentally determined logP, solubility, permeability, and metabolic stability. Such benchmarking is essential for multiparameter optimization (MPO) workflows in lead optimization, where balancing potency and drug-like properties is critical [1].

Quote Request

Request a Quote for N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.